2-(2,3-Dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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Overview
Description
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) is a complex organic compound with the molecular formula C29H12Cl4N2O5 and a molecular weight of 610.241 g/mol This compound is characterized by its unique structure, which includes two isoindoline-1,3-dione units connected by a carbonyl bridge and substituted with 2,3-dichlorophenyl groups
Preparation Methods
The synthesis of 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for therapeutic applications due to their biological activity.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) can be compared with other similar compounds, such as:
5,5’-CARBONYLBIS(2-(2,4-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE): Similar in structure but with different substituents, leading to variations in reactivity and applications.
5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE): Another similar compound with distinct properties due to different substituents.
The uniqueness of 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C29H12Cl4N2O5 |
---|---|
Molecular Weight |
610.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H12Cl4N2O5/c30-19-3-1-5-21(23(19)32)34-26(37)15-9-7-13(11-17(15)28(34)39)25(36)14-8-10-16-18(12-14)29(40)35(27(16)38)22-6-2-4-20(31)24(22)33/h1-12H |
InChI Key |
CXNKVRNICZJUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
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